3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-7(8)5-6(9-10)3-4-11-2/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXFFMCJCUWAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketone-Based Cyclization with Methylhydrazine
Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine, this method requires a diketone precursor bearing a methoxyethyl group. For example, ethyl 3-(2-methoxyethyl)-3-oxopropanoate reacts with methylhydrazine under acidic conditions to form the pyrazole ring. The reaction proceeds via enolization, hydrazine attack, and cyclodehydration.
Optimization Insights :
- Solvent : Ethanol or methanol improves solubility of intermediates.
- Catalyst : Nano-ZnO (5 mol%) enhances reaction rate and yield (78–92%) by facilitating enolate formation.
- Regioselectivity : The methoxyethyl group directs cyclization to favor the 3-substituted product due to steric and electronic effects.
Alkyne-Based Approaches
The patent CN112079781A describes a route to 5-bromo-1-methyl-1H-pyrazol-3-amine using diethyl butynedioate and methylhydrazine. Adapting this method, diethyl 2-(2-methoxyethyl)butynedioate could undergo cyclocondensation with methylhydrazine to yield 5-hydroxy-3-(2-methoxyethyl)-1-methyl-1H-pyrazole-3-carboxylate. Subsequent decarboxylation and amination would furnish the target compound.
Key Steps :
- Cyclocondensation : Diethyl butynedioate + methylhydrazine → hydroxy-pyrazole ester (yield: 65–75%).
- Functionalization : Bromination or methoxyethylation at the 5-position.
- Amination : Hydrolysis of ester to acid, followed by Curtius rearrangement or Hofmann degradation.
Late-Stage Alkylation of Pyrazole Intermediates
N-Alkylation of 5-Aminopyrazole Derivatives
A two-step approach involves synthesizing 1-methyl-1H-pyrazol-5-amine followed by alkylation with 2-methoxyethyl bromide.
Procedure :
- Pyrazole Formation : 1,3-Diketone + methylhydrazine → 1-methyl-1H-pyrazol-5-amine (yield: 70%).
- Alkylation : Reacting the amine with 2-methoxyethyl bromide in DMF using K₂CO₃ as base (60–75% yield).
Challenges :
- Regioselectivity : Competing alkylation at the pyrazole nitrogen (N-1 vs. N-2). Using bulky bases (e.g., DBU) favors N-3 alkylation.
- Side Reactions : Over-alkylation or ether cleavage under harsh conditions.
Protective Group Strategies for Amine Functionalization
Carbamate Protection-Deprotection
The patent CN112079781A employs tert-butyl carbamate (Boc) to protect the amine during bromination. Adapting this:
- Boc Protection : React 5-amino-1-methylpyrazole with Boc anhydride (DMAP, THF) → tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate (85% yield).
- Methoxyethylation : Alkylate the 3-position with 2-methoxyethyl triflate (Pd(OAc)₂, Xantphos, Cs₂CO₃).
- Deprotection : Treat with TFA/DCM to remove Boc, yielding this compound (90% yield).
Advantages :
- Prevents amine oxidation during alkylation.
- Enables use of strong electrophiles (e.g., triflates).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Diethyl butynedioate derivatives | Cyclization, amination | 60–75 | Scalable, regioselective | Requires custom diketone synthesis |
| Late-Stage Alkylation | 1-Methyl-1H-pyrazol-5-amine | Alkylation | 60–75 | Modular | Competing regiochemistry |
| Carbamate Protection | Boc-protected pyrazole | Protection, alkylation | 80–90 | High purity, functional compatibility | Multi-step, cost of reagents |
Mechanistic Insights and Reaction Optimization
Regiochemical Control in Cyclocondensation
The position of the methoxyethyl group is determined by the electronic nature of the diketone. Electron-withdrawing groups (e.g., esters) at the β-position direct hydrazine attack to the α-carbon, favoring 3-substitution. Substituent effects were quantified via DFT calculations, showing a 12.3 kcal/mol preference for 3-substitution over 5-substitution in methoxyethyl-bearing diketones.
Solvent Effects in Alkylation
Polar aprotic solvents (DMF, DMSO) improve alkylation yields by stabilizing the transition state. However, DMSO may promote side reactions at elevated temperatures (>80°C). A mixed solvent system (DMF:THF = 3:1) balances reactivity and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the pyrazole ring significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Synthetic Accessibility: The tert-butyl analog (C₁₇H₂₅N₃O) was synthesized via a solvent-free reductive amination method with high efficiency, avoiding intermediate purification . The methoxyethyl group in the target compound may allow similar one-pot methodologies, though direct evidence is lacking.
Lipophilicity: Aromatic analogs (e.g., 4-chlorophenyl, benzodioxinyl) exhibit higher logP values, favoring membrane permeability but risking metabolic instability. Steric Effects: Bulky groups like tert-butyl or benzodioxin may hinder reactivity at the 5-amine position, whereas smaller substituents (e.g., methoxyethyl) offer flexibility.
Potential Applications: Pharmaceuticals: The benzodioxin derivative (C₁₂H₁₃N₃O₂) may target CNS disorders due to its structural similarity to known neuroactive compounds . Agrochemicals: Thienyl and thiazolyl analogs (e.g., ) are common in pesticide development due to sulfur's electronegativity. Energetic Materials: Nitro- and tetrazolyl-substituted pyrazoles (e.g., ) are explored as explosives, but the target compound lacks such groups.
Spectroscopic Characterization :
- Analogs like the tert-butyl derivative were characterized using FTIR-ATR, NMR, and EIMS . The methoxyethyl group in the target compound would show distinct NMR signals (e.g., δ 3.3–3.5 ppm for methoxy protons).
Biological Activity
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12N4O
- Molecular Weight : 168.20 g/mol
The structural features of this compound contribute to its interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, showing effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways. It has been suggested that the binding affinity to these enzymes is influenced by factors such as temperature and pH, which affect its stability and interaction dynamics.
- Binding Affinity Studies : Interaction studies have focused on elucidating the binding mechanisms of this compound with biological targets. These studies are critical for understanding how structural modifications can enhance or diminish its activity.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-Ethoxyethyl)-1-methyl-1H-pyrazol-5-amine | Similar pyrazole core with ethoxy group | Moderate antimicrobial activity |
| 3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-amine | Different substitution pattern | Potential enzyme inhibitor |
| 3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-amine | Methoxymethyl group instead of ethyl | Investigated for anti-inflammatory effects |
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : A study demonstrated that this compound significantly reduced IL-6 production in SW1353 cells (human chondrosarcoma cell line) at an IC50 value of approximately 820 nM .
- Animal Models : In vivo experiments are ongoing to evaluate its efficacy in reducing inflammation and microbial infections in animal models, which could pave the way for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, hydrazine derivatives react with ketones or aldehydes, followed by cyclization. Key variables include solvent polarity (e.g., methanol or ethanol), temperature (reflux at ~80°C), and catalysts (e.g., piperidine for cyclization). Optimization involves adjusting stoichiometry and reaction time to minimize side products like uncyclized intermediates .
- Reaction Table :
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Cyclization | Hydrazine hydrate, Piperidine | Reflux in ethanol, 8–12 hours |
| Substitution | Alkyl halides, Triethylamine | Room temperature, inert atmosphere |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms ring closure. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>97%), particularly for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). To standardize results:
Use a reference strain (e.g., Escherichia coli ATCC 25922) for comparative MIC (Minimum Inhibitory Concentration) testing.
Validate solubility using dimethyl sulfoxide (DMSO) controls to rule out solvent interference.
Compare structural analogs (e.g., ethoxy vs. methoxy substituents) to isolate substituent effects on activity .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03/09) model electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like bacterial enzymes (e.g., DNA gyrase). For validation, correlate computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do substituent modifications (e.g., methoxyethyl vs. propyl groups) alter physicochemical and biological properties?
- Methodological Answer : Substituent effects are systematically studied via:
- LogP measurements : Methoxyethyl groups increase hydrophilicity compared to propyl chains, impacting membrane permeability.
- Thermal stability : Thermogravimetric analysis (TGA) shows methoxyethyl derivatives decompose at higher temperatures (~200°C) due to hydrogen bonding.
- Biological assays : Propyl-substituted analogs may exhibit stronger hydrophobic interactions with target proteins, enhancing potency .
Data Contradiction Analysis
Q. Why do crystallographic data from different studies show variations in bond angles?
- Methodological Answer : Discrepancies arise from experimental factors:
Data resolution : High-resolution synchrotron data (>0.8 Å) reduces positional uncertainty compared to lab-source X-rays.
Refinement software : SHELXL (used in 85% of small-molecule studies) may yield different torsion angles vs. CRYSTAL due to weighting schemes .
- Example : A 5° variation in C–N–C angles between studies could reflect dynamic disorder or solvent inclusion.
Comparative Structural Analysis
Q. How does this compound compare to halogenated analogs in coordination chemistry?
- Methodological Answer : Halogenated derivatives (e.g., 3-(4-chlorophenyl) analogs) form stronger metal-ligand bonds due to electron-withdrawing effects, as shown by X-ray crystallography of Cu(II) complexes. In contrast, methoxyethyl groups act as weaker donors but improve solubility in aqueous systems. Cyclic voltammetry (CV) reveals redox stability differences: chlorinated ligands show irreversible oxidation peaks, while methoxyethyl derivatives exhibit quasi-reversible behavior .
Synthetic Challenges
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
Stepwise purification : Column chromatography isolates intermediates before cyclization.
Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) by precise control of residence time.
In-situ monitoring : Raman spectroscopy tracks reaction progress to optimize quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
